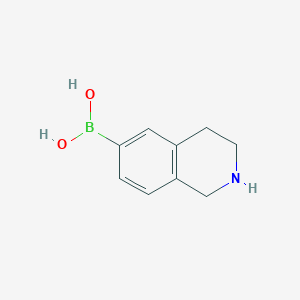

1,2,3,4-Tetrahydro-isoquinoline-6-boronic acid

Description

1,2,3,4-Tetrahydro-isoquinoline-6-boronic acid is a boronic acid derivative of the tetrahydroisoquinoline scaffold, a bicyclic structure with a partially saturated isoquinoline ring. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds, making this compound valuable in pharmaceutical and materials chemistry. The boronic acid group (-B(OH)₂) at the 6-position enhances its reactivity in catalytic transformations while retaining the biological activity associated with the tetrahydroisoquinoline core, which is prevalent in alkaloids and receptor-targeting molecules .

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-6-ylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO2/c12-10(13)9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,11-13H,3-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEBCKUIHCZCKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(CNCC2)C=C1)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Optimization

-

Catalyst : PdCl₂(dppf) or XPhos-Pd-G3

-

Boron Source : BBA (bis-boronic acid) or B₂Pin₂

A representative procedure involves reacting 6-bromo-1,2,3,4-tetrahydroisoquinoline with B₂Pin₂ (3 equiv) and PdCl₂(dppf) in toluene/ethanol at 85°C for 15 hours. The crude product is purified via flash chromatography to isolate the boronate ester, followed by acidic hydrolysis (20% HCl) to yield the boronic acid.

Petasis Reaction Followed by Cyclization

The Petasis three-component reaction enables the construction of tetrahydroisoquinoline scaffolds with pre-installed boronic acid groups.

Multi-Component Assembly

-

Components : Boronic acid, aminoacetaldehyde acetal, and glyoxylic acid

-

Mechanism : The boronic acid reacts with the imine formed from the amine and carbonyl, directing stereochemistry.

-

Cyclization : Pomeranz-Fritsch-Bobbitt conditions (e.g., HCl/THF) close the tetrahydroisoquinoline ring.

This method achieves diastereoselectivities >90% and overall yields of 67–72%.

C–H Activation and Direct Borylation

Transition metal-catalyzed C–H borylation offers a step-economical route. Iridium or palladium complexes activate the C–H bond at position 6 of the tetrahydroisoquinoline, enabling direct boronic acid installation.

Iridium-Catalyzed Borylation

For instance, irradiating 1,2,3,4-tetrahydroisoquinoline with B₂Pin₂ and [Ir(ppy)₂(dtbbpy)]PF₄ under blue LEDs for 24 hours affords the boronate ester, which is hydrolyzed to the acid.

Comparative Analysis of Methods

Chemical Reactions Analysis

Miyaura Borylation

Aryl halides undergo palladium-catalyzed borylation with bis(pinacolato)diboron (B

pin

) or pinacolborane (HBpin). For example:

-

Catalyst : PdCl

(dppf) with Et

N as a base enables coupling of aryl halides with HBpin, yielding arylboronates in high yields (85–95%) . -

Conditions : Mild temperatures (25–35°C) and low catalyst loadings (1–5 mol %) are effective for sensitive substrates .

Photoinduced Borylation

Metal-free methods using visible light and photocatalysts (e.g., phenothiazine) enable borylation of haloarenes or arylammonium salts. This approach tolerates electron-rich arenes and functional groups like esters and nitriles .

Electrophilic Borylation of Grignard Reagents

Aryl Grignard reagents react with electrophilic boron sources (e.g., B(OMe)

) at 0°C, producing boronic acids in >90% yields .

Suzuki-Miyaura Cross-Coupling

The boronic acid group participates in palladium-catalyzed couplings with aryl halides, forming biaryl or heteroaryl linkages:

| Substrate | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Aryl bromides | PdCl | |||

| (dppf), K | ||||

| CO | ||||

| , 80°C | Biaryls | 85–95% | ||

| Heteroaryl chlorides | Pd(OAc) | |||

| , SPhos, 35°C | Heterobiaryls | 70–90% |

This reaction is pivotal for constructing complex tetrahydroisoquinoline derivatives used in medicinal chemistry .

Protodeboronation

Under acidic or oxidative conditions, the boronic acid group is replaced by hydrogen or hydroxyl groups, enabling selective functionalization .

Oxidation to Phenols

Treatment with H

O

or Oxone converts the boronic acid to a phenol group, providing access to hydroxylated tetrahydroisoquinolines .

Functionalization of the Tetrahydroisoquinoline Core

The nitrogen atom and aromatic ring enable additional transformations:

N-Alkylation/Acylation

The secondary amine undergoes alkylation with alkyl halides or acylation with anhydrides, enhancing solubility or enabling peptide conjugation .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring facilitates nitration, sulfonation, or halogenation at specific positions, guided by directing groups .

Key Research Findings

-

Catalyst Efficiency : Bulky bases like potassium 2-ethylhexanoate minimize inhibitory effects in Miyaura borylation, enabling reactions at 25°C .

-

Green Chemistry : Photoinduced borylation avoids transition metals and operates under visible light, aligning with sustainable synthesis .

-

Functional Group Tolerance : Electron-withdrawing groups (e.g., NO

, CN) are compatible with both borylation and cross-coupling steps .

Table 2. Representative Coupling Reactions

| Partner | Product | Application | Ref. |

|---|---|---|---|

| 4-Bromotoluene | 6-Phenyl-THIQ | Drug intermediate | |

| 3-Chloropyridine | 6-(Pyridin-3-yl)-THIQ | Ligand synthesis |

Scientific Research Applications

Medicinal Chemistry

1,2,3,4-Tetrahydro-isoquinoline-6-boronic acid has garnered attention for its potential therapeutic applications due to its ability to interact with biological targets.

Biological Activities

- Neuroprotective Effects : Derivatives of this compound have shown promise in treating neurodegenerative diseases. Research indicates that tetrahydroisoquinoline derivatives can inhibit neurotoxic pathways, potentially offering protective effects against conditions like Alzheimer's disease .

- Enzyme Inhibition : The compound has been studied for its role as an inhibitor of various enzymes. For instance, it has demonstrated inhibitory activity against cathepsin B and calpain, both of which are involved in cellular degradation processes linked to cancer progression .

Structural Activity Relationship (SAR)

Understanding the SAR of 1,2,3,4-tetrahydro-isoquinoline derivatives is crucial for optimizing their biological activities. Studies have revealed that modifications at specific positions on the isoquinoline ring can enhance potency against targeted enzymes and receptors .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the development of complex molecules.

Synthetic Applications

- Suzuki-Miyaura Coupling : this compound is utilized in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. This method is essential for constructing carbon-carbon bonds in pharmaceutical synthesis.

- Functionalization : The boronic acid group allows for further functionalization through oxidation and reduction reactions. These transformations can yield various derivatives with distinct properties and biological activities.

Case Studies and Research Findings

Several studies illustrate the practical applications of this compound:

Industrial Applications

In addition to its research applications, this compound plays a role in industrial chemistry:

Material Science

The compound is utilized in the synthesis of advanced materials due to its unique reactivity profile. It can be incorporated into polymers and other materials to impart specific properties necessary for various applications .

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydro-isoquinoline-6-boronic acid involves its interaction with various molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . The specific pathways involved depend on the particular derivative and its target.

Comparison with Similar Compounds

Table 1: Key Boronic Acid Analogues

Key Findings :

- The pinacol ester derivative (CAS 922718-55-6) improves stability and solubility in organic solvents compared to the free boronic acid, making it preferable for synthetic applications .

- The tetrahydroquinoline analogue (CAS 1260150-04-6) demonstrates how ring isomerization (quinoline vs. isoquinoline) alters electronic properties and biological target interactions .

Halogenated and Hydroxy-Substituted Analogues

Table 2: Halogenated and Hydroxy Derivatives

Key Findings :

- The trifluoromethyl derivative (CAS 284027-37-8) exhibits increased blood-brain barrier permeability due to its lipophilic CF₃ group, making it relevant in CNS drug development .

- Carboxylic acid derivatives (e.g., CAS 1289646-93-0) are prone to salt formation, improving crystallinity but reducing cell membrane permeability compared to boronic acids .

Sulfonamide and Amide Derivatives

Table 3: Sulfonamide/Amide-Functionalized Analogues

Key Findings :

- Sulfonamide derivatives exhibit potent inhibitory activity against enzymes like thrombin due to their ability to mimic transition states .

- Amide-linked substituents (e.g., hexanamide) improve pharmacokinetic profiles but may reduce aqueous solubility .

Halogenation and Functionalization

- Brominated derivatives (e.g., 8-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline, CAS 1220694-87-0) are synthesized via electrophilic substitution or cross-coupling, enabling further functionalization .

Biological Activity

1,2,3,4-Tetrahydro-isoquinoline-6-boronic acid (THIQ-6-B) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of THIQ-6-B, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of THIQ-6-B is primarily attributed to its ability to interact with various molecular targets. The boronic acid group allows for reversible covalent bonding with diols and other nucleophiles, which is crucial for its enzyme inhibition properties. Specifically, THIQ-6-B acts as an inhibitor by binding to the active sites of enzymes, thereby disrupting their normal function.

Enzyme Inhibition

THIQ-6-B and its derivatives have shown promising results as enzyme inhibitors. For example:

- New Delhi Metallo-β-lactamase (NDM-1) : THIQ derivatives have been demonstrated to inhibit NDM-1 effectively, a significant target given the rise of antibiotic-resistant bacteria .

- Proteasome Inhibition : Boronic acids are known to form covalent bonds with threonine residues in proteasomes, making THIQ-6-B a candidate for developing proteasome inhibitors that could be used in cancer therapy .

Neuroprotective Properties

Research indicates that THIQ-6-B derivatives exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. These compounds may mitigate oxidative stress and inflammation in neuronal cells .

Structure-Activity Relationships (SAR)

The SAR studies of THIQ derivatives reveal critical insights into their biological potency:

- Modifications at the 6-position of the isoquinoline ring significantly influence the compound's inhibitory activity against various enzymes.

- Compounds with additional functional groups such as methoxy or halogens at strategic positions have shown enhanced biological activity .

Study 1: Inhibition of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

A series of THIQ derivatives were tested for their ability to increase chloride transport in cells expressing mutant CFTR. The most potent analogs exhibited EC50 values below 10 nM, indicating strong therapeutic potential for cystic fibrosis treatment .

Study 2: Antimicrobial Activity Against Mycobacterium tuberculosis

A study evaluated several tetrahydroisoquinoline derivatives for their effectiveness against Mycobacterium tuberculosis. Some compounds displayed significant inhibitory activity, suggesting potential as anti-tubercular agents .

Data Table: Summary of Biological Activities

| Compound | Target | Activity | EC50/IC50 |

|---|---|---|---|

| THIQ-6-B | NDM-1 | Inhibitor | IC50 < 10 µM |

| THIQ Derivative A | CFTR | Chloride transport enhancer | EC50 < 10 nM |

| THIQ Derivative B | Proteasome | Inhibitor | IC50 ≈ 40 µM |

| THIQ Derivative C | M. tuberculosis | Antimicrobial | IC50 < 5 µM |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,2,3,4-Tetrahydro-isoquinoline-6-boronic acid, and how do reaction conditions influence yield?

- Methodology : The synthesis often involves multi-step protocols, such as coupling boronic acid precursors to a tetrahydroisoquinoline scaffold. For example, Scheme 3 in outlines steps like BOP-mediated amide bond formation, reductive amination with NaBH4, and halogenation using POCl2. Critical factors include solvent choice (e.g., DMF for polar intermediates), temperature control during boronation, and stoichiometric ratios of reagents like Na(OAc)3BH for reductive steps .

- Key Considerations : Impurities from incomplete reduction (e.g., residual NH2NH2·H2O) or side reactions during boronic acid installation require rigorous purification via column chromatography or recrystallization.

Q. How is the boronic acid moiety in this compound characterized spectroscopically?

- Methodology : Use NMR to confirm boronic acid presence (δ ~30 ppm for free boronic acid). Complementary techniques include FT-IR (B-O stretching ~1340 cm) and / NMR to verify tetrahydroisoquinoline backbone integrity. Mass spectrometry (HRMS or ESI-MS) is critical for molecular ion validation .

Q. What are the stability challenges of this compound under standard laboratory conditions?

- Methodology : Boronic acids are prone to protodeboronation in aqueous or acidic media. Stability assays should monitor decomposition via HPLC under varying pH (4–9) and temperatures (4°C to 25°C). highlights precautions for boron-containing compounds, such as avoiding prolonged exposure to moisture and using inert atmospheres during storage .

Advanced Research Questions

Q. How can synthetic protocols be optimized to minimize competing pathways during boronic acid functionalization?

- Methodology : Computational modeling (DFT) predicts reactive sites on the tetrahydroisoquinoline scaffold. For instance, ’s hybrid synthesis employs regioselective protection/deprotection strategies (e.g., THP ethers via BF3·Et2O catalysis) to direct boronation to the 6-position. Kinetic studies under varying catalyst loads (e.g., Pd(PPh3)4 for Suzuki couplings) can identify rate-limiting steps .

- Data Contradiction : Some literature (e.g., ) reports competing C-7 functionalization; orthogonal protecting groups (e.g., Boc vs. Fmoc) may resolve this .

Q. What strategies address discrepancies in reported biological activity of boronic acid derivatives?

- Methodology : Cross-validate assays using isogenic cell lines or knockout models to isolate target interactions. For example, if a study reports α-synuclein inhibition but another shows no effect, use surface plasmon resonance (SPR) to measure binding affinity directly. ’s structural analogs (e.g., 6-hydroxy derivatives) suggest steric or electronic modifications may explain activity shifts .

Q. How can boronic acid reactivity be leveraged for selective bioconjugation in probe design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.